molecular formula C19H21F2N3O3 B3320801 Unii-xjc83A5BC5 CAS No. 126457-99-6

Unii-xjc83A5BC5

Cat. No.: B3320801
CAS No.: 126457-99-6
M. Wt: 377.4 g/mol
InChI Key: CMGSYIRPKZAEFD-AOOOYVTPSA-N
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Description

Unii-xjc83A5BC5 is a chemical compound with the formula C19H21F2N3O3 . The preferred substance name is 1-Cyclopropyl-7-(cis-3,5-dimethylpiperazin-1-yl)-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid .


Physical and Chemical Properties Analysis

This compound has the molecular formula C19H21F2N3O3 . The molecular weight is 377.4 g/mol. Unfortunately, the detailed physical and chemical properties are not available in the search results.

Relevant Papers Unfortunately, the search results do not provide specific papers related to this compound. For a comprehensive review of the literature, it is recommended to use academic databases or literature search tools .

Scientific Research Applications

Understanding the Applications of Chemical Compounds in Scientific Research

Scientific research involving chemical compounds, such as "Unii-xjc83A5BC5", often focuses on understanding their physical, chemical, biological properties, and potential applications across various fields including medicine, materials science, and environmental studies. Here are some key areas of investigation:

Novel Material Synthesis

Research into novel materials often explores the synthesis and application of inorganic nanoparticles, which have critical implications for technology and industry advancements, particularly in the electronics sector. The development of new semiconducting materials, for example, has driven the evolution from vacuum tubes to microchips, highlighting the synergism between scientific discovery and technological development (Cushing, Kolesnichenko, & O'Connor, 2004).

Educational Programs for Research Innovation

Transformative educational programs aim to bridge basic scientific research with practical applications, fostering innovations that benefit society and the planet. Programs like the National Collegiate Inventors and Innovators Alliance (NCIIA) play a crucial role in developing and funding experiential learning in STEM innovation and entrepreneurship, creating viable businesses that address societal needs (Giordan, Shartrand, Steig, & Weilerstein, 2011).

Collaborative Environmental Modeling

Large-scale environmental models, such as the Unified Air Pollution Model (UNI-DEM), benefit from collaborative distributed computing environments. These frameworks facilitate remote development, data sharing, and experimentation, exemplifying the integration of scientific research with technological tools to address complex environmental challenges (Şahin, Weihrauch, Dimov, & Alexandrov, 2009).

Marine Science and Technology Transfer

The Intergovernmental Oceanographic Commission (IOC) plays a pivotal role in coordinating international cooperation in marine scientific research and technology transfer. Its efforts are essential for the conservation and sustainable use of marine biodiversity, highlighting the intersection of scientific research with global governance and policy-making (Harden‐Davies, 2016).

Enhancing Scientific Discovery Through Computing

The Argonne Leadership Computing Facility (ALCF) exemplifies how high-performance computing resources are leveraged to advance research in various scientific domains. By providing computational scientists access to powerful supercomputers, initiatives like ALCF accelerate the pace of scientific discovery, supporting studies that address critical societal challenges (Beckman, Dave, & Drugan, 2008).

Properties

IUPAC Name

1-cyclopropyl-7-[(3S,5R)-3,5-dimethylpiperazin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F2N3O3/c1-9-6-23(7-10(2)22-9)17-14(20)5-12-16(15(17)21)24(11-3-4-11)8-13(18(12)25)19(26)27/h5,8-11,22H,3-4,6-7H2,1-2H3,(H,26,27)/t9-,10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMGSYIRPKZAEFD-AOOOYVTPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(N1)C)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)C4CC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](N1)C)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)C4CC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126457-99-6
Record name 1-Cyclopropyl-7-(cis-3,5-dimethylpiperazin-1-yl)-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126457996
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-CYCLOPROPYL-7-(CIS-3,5-DIMETHYLPIPERAZIN-1-YL)-6,8-DIFLUORO-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJC83A5BC5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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